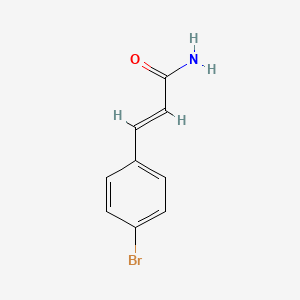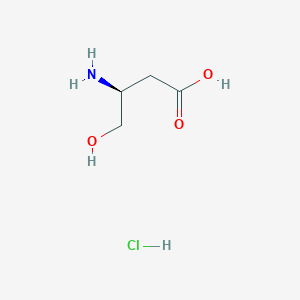
3-(4-Bromphenyl)prop-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)prop-2-enamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromophenyl group attached to the acrylamide moiety
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
- These targets are essential for cellular processes and are often implicated in cancer progression and other diseases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
3-(4-Bromophenyl)acrylamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. Studies have shown that this compound can form complexes with metal ions such as copper and zinc, which can enhance or inhibit the activity of certain enzymes . For instance, it has been observed to affect the activity of transaminases like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as phosphatases such as Acid Phosphatase (ACP) and Alkaline Phosphatase (ALP) . These interactions suggest that 3-(4-Bromophenyl)acrylamide can modulate enzymatic functions, potentially leading to altered metabolic pathways.
Cellular Effects
The effects of 3-(4-Bromophenyl)acrylamide on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which in turn affects cellular components such as DNA, proteins, and lipids . Additionally, 3-(4-Bromophenyl)acrylamide has been reported to cause neurotoxic effects, leading to convulsions and damage to the nervous system . These cellular effects highlight the compound’s potential impact on cell function and viability.
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)acrylamide exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, the compound’s interaction with transaminases and phosphatases can result in altered enzyme activity, affecting metabolic processes . Additionally, 3-(4-Bromophenyl)acrylamide can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Bromophenyl)acrylamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound’s effects can vary over time, with acute exposure leading to immediate cellular responses, while chronic exposure may result in cumulative toxicity . The stability of 3-(4-Bromophenyl)acrylamide in different conditions, such as varying pH and temperature, also plays a crucial role in its biochemical activity . Long-term studies have shown that prolonged exposure to the compound can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)acrylamide vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can induce mild biochemical changes, while higher doses can lead to significant toxicity . For instance, in porcine models, low doses of 3-(4-Bromophenyl)acrylamide have been shown to affect the neurochemical phenotype of enteric nervous system neurons, while higher doses result in more pronounced neurotoxic effects . These findings suggest that the compound’s impact is dose-dependent, with potential threshold effects and toxicity at higher concentrations .
Metabolic Pathways
3-(4-Bromophenyl)acrylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . Enzymes like cytochrome P450 play a crucial role in the oxidative metabolism of 3-(4-Bromophenyl)acrylamide, converting it into reactive intermediates that can interact with cellular components . These metabolic pathways highlight the compound’s potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)acrylamide within cells and tissues are critical for understanding its biochemical effects . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 3-(4-Bromophenyl)acrylamide can localize to various cellular compartments, including the cytoplasm and organelles . Its distribution within tissues can also vary, with certain tissues exhibiting higher accumulation of the compound . These transport and distribution patterns influence the compound’s overall biochemical activity and toxicity .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)acrylamide is essential for its activity and function . Studies have shown that the compound can localize to specific cellular compartments, such as mitochondria, where it can exert its biochemical effects . The targeting of 3-(4-Bromophenyl)acrylamide to particular organelles may be mediated by post-translational modifications or targeting signals that direct its localization . This subcellular distribution is crucial for understanding the compound’s mechanism of action and its impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)prop-2-enamide typically involves the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromoaniline+Acryloyl chloride→3-(4-bromophenyl)prop-2-enamide
Industrial Production Methods
Industrial production methods for 3-(4-bromophenyl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-bromophenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Polymerization: The acrylamide moiety can undergo polymerization to form polyacrylamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile (AIBN) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Substituted acrylamides.
Polymerization: Polyacrylamides.
Coupling Reactions: Biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)acrylamide
- 3-(4-Methoxyphenyl)acrylamide
- 3-(4-Fluorophenyl)acrylamide
Uniqueness
3
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWHKGYPQXDSK-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1-(2-Methylpropyl)-3,3-diphenyl-, (R)-](/img/new.no-structure.jpg)
![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)

![[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B1148854.png)
![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)

